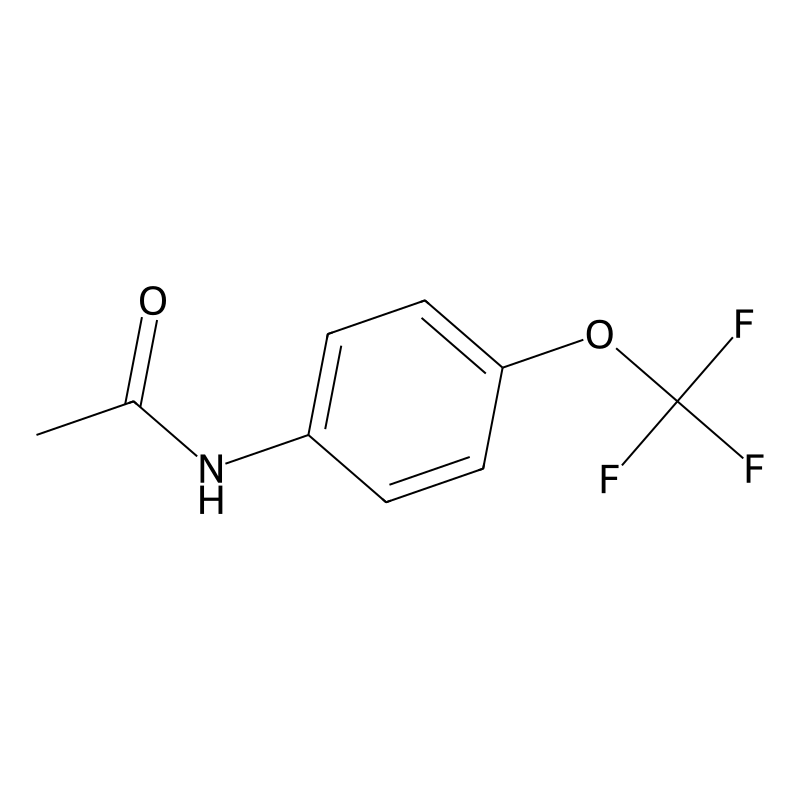

4'-(Trifluoromethoxy)acetanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Impurity Standard

Some suppliers list 4'-(Trifluoromethoxy)acetanilide as an impurity standard, particularly for the drug Riluzole ( Riluzole is a medication used to treat amyotrophic lateral sclerosis (ALS) [Source: Mayo Clinic, ]). This suggests that research may involve using 4'-(Trifluoromethoxy)acetanilide to detect or quantify trace amounts of this impurity in Riluzole samples.

Chemical Intermediate

The structure of 4'-(Trifluoromethoxy)acetanilide suggests it could be a useful intermediate in the synthesis of other molecules. However, specific examples of its use in this context are not readily available in public scientific databases.

4'-(Trifluoromethoxy)acetanilide, also known as N-[4-(trifluoromethoxy)phenyl]acetamide, is an organic compound with the molecular formula CHFNO and a molar mass of 219.16 g/mol. This compound features a trifluoromethoxy group attached to the para position of an acetanilide structure. It appears as a solid with a melting point ranging from 115 to 117 °C and is classified as an irritant, causing skin and eye irritation upon contact .

The synthesis of 4'-(trifluoromethoxy)acetanilide typically involves the reaction of 4-aminoacetanilide with methyl trifluoroformate. This method allows for the introduction of the trifluoromethoxy group at the para position of the aniline derivative . Other synthetic pathways may include modifications of existing trifluoromethylated anilines or acetanilides.

4'-(Trifluoromethoxy)acetanilide has potential applications in various fields, including:

- Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.

- Material Science: In the development of fluorinated polymers or coatings due to its unique electronic properties.

- Agricultural Chemicals: As a possible component in herbicides or pesticides due to its biological activity .

Interaction studies involving 4'-(trifluoromethoxy)acetanilide focus on its reactivity with biological macromolecules. Preliminary findings suggest that it may interact with proteins or enzymes, potentially leading to inhibition or modification of biological pathways. Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 4'-(trifluoromethoxy)acetanilide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-[4-(trifluoromethyl)phenyl]acetamide | CHFN | Contains a trifluoromethyl instead of trifluoromethoxy group. |

| 2'-Nitro-4'-(trifluoromethoxy)acetanilide | CHFNO | Incorporates a nitro group, enhancing biological activity. |

| N-[2-Nitro-4-(trifluoromethoxy)phenyl]acetamide | CHFNO | Similar structure but with nitro substitution at different position. |

The uniqueness of 4'-(trifluoromethoxy)acetanilide lies in its specific trifluoromethoxy substitution pattern, which influences its chemical reactivity and potential biological effects compared to other similar compounds .

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant